- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae, Applied Microbiology and Biotechnology, 2011, 89(4), 989-1000

Cas no 93755-77-2 (4-Demethyl Tranilast)

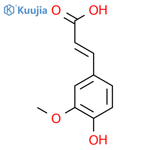

4-Demethyl Tranilast structure

Nom du produit:4-Demethyl Tranilast

4-Demethyl Tranilast Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Demethyl Tranilast

- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- Avenanthramide 1f

- Avenanthramide E

- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)

- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)

- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)

- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid

- CHEBI:174266

- SB9MUF0VRT

- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid

- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-

- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid

- SCHEMBL2779937

- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-

- FSKJPXSYWQUVGO-VQHVLOKHSA-N

- AKOS040750648

- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid

- UNII-SB9MUF0VRT

- Avenanthramide E (Collins)

- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid

- CHEMBL1075791

- DTXSID20437293

- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- starbld0002665

- 93755-77-2

- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate

- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid

- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid

- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid

- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate

-

- Piscine à noyau: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+

- La clé Inchi: FSKJPXSYWQUVGO-VQHVLOKHSA-N

- Sourire: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O

Propriétés calculées

- Qualité précise: 313.09500

- Masse isotopique unique: 313.09502258g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 5

- Complexité: 450

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 1

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 95.9Ų

- Le xlogp3: 2.9

Propriétés expérimentales

- Le PSA: 99.35000

- Le LogP: 3.40040

4-Demethyl Tranilast PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | D231280-250mg |

4-Demethyl Tranilast |

93755-77-2 | 250mg |

$ 1315.00 | 2023-04-17 | ||

| TRC | D231280-25mg |

4-Demethyl Tranilast |

93755-77-2 | 25mg |

$ 167.00 | 2023-04-17 |

4-Demethyl Tranilast Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt

1.3 Reagents: Acetic acid ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt

1.3 Reagents: Acetic acid ; rt

Référence

- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides, Molecules, 2022, 27(7),

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

Référence

- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L), Indian Journal of Chemistry, 2007, (12), 2074-2078

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt

Référence

- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

Référence

- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidants, Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427

Synthetic Routes 7

Conditions de réaction

Référence

- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?, Tetrahedron Letters, 1990, 31(18), 2647-8

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C

Référence

- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,

4-Demethyl Tranilast Raw materials

4-Demethyl Tranilast Preparation Products

4-Demethyl Tranilast Littérature connexe

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

4. Book reviews

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

93755-77-2 (4-Demethyl Tranilast) Produits connexes

- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)

- 53902-12-8(tranilast)

- 91920-58-0(cis-Tranilast)

- 2138434-24-7(4-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid)

- 478080-25-0(1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile)

- 896269-19-5(N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide)

- 2229071-65-0(4-({4-(oxiran-2-yl)methylphenyl}methyl)morpholine)

- 1380044-23-4(3-amino-3-4-(trifluoromethoxy)phenylpropan-1-ol hydrochloride)

- 2172099-90-8(2-5-(difluoromethyl)-1-(4-hydroxybutyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 2229011-80-5(tert-butyl N-5-(3-amino-1,1-difluoropropan-2-yl)pyrimidin-2-ylcarbamate)

Fournisseurs recommandés

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Amadis Chemical Company Limited

Membre gold

Fournisseur de Chine

Réactif